4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622459
InChI: InChI=1S/C7H9IN2O/c1-10-3-2-6(8)5(4-10)7(9)11/h2-3H,4H2,1H3,(H2,9,11)
SMILES: CN1CC(=C(C=C1)I)C(=O)N
Molecular Formula: C7H9IN2O
Molecular Weight: 264.06 g/mol

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC13622459

Molecular Formula: C7H9IN2O

Molecular Weight: 264.06 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide -

Specification

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
IUPAC Name 4-iodo-1-methyl-2H-pyridine-3-carboxamide
Standard InChI InChI=1S/C7H9IN2O/c1-10-3-2-6(8)5(4-10)7(9)11/h2-3H,4H2,1H3,(H2,9,11)
Standard InChI Key AVGQBXXNIMOCOD-UHFFFAOYSA-N
SMILES CN1CC(=C(C=C1)I)C(=O)N
Canonical SMILES CN1CC(=C(C=C1)I)C(=O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular framework of 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide combines a dihydropyridine ring with strategic substituents that influence its electronic and steric properties. The iodine atom at position 4 introduces significant steric bulk and polarizability, which can enhance intermolecular interactions in biological systems . The methyl group at position 1 stabilizes the partially saturated ring system, while the carboxamide at position 3 offers hydrogen-bonding capabilities critical for target engagement .

Molecular Formula and Weight

Based on analogous structures , the molecular formula is deduced as C₇H₈IN₃O, yielding a molecular weight of 277.06 g/mol. This aligns with the mass additions from iodine (126.90 g/mol), methyl (15.03 g/mol), and carboxamide (44.05 g/mol) groups to a base dihydropyridine scaffold.

Spectroscopic and Computational Data

While experimental spectra are unavailable, computational models predict key features:

  • IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) groups dominate .

  • NMR: The iodine atom’s electronegativity deshields adjacent protons, likely causing downfield shifts for H-4 (δ ~8.5 ppm in pyridine analogs).

Synthetic Methodologies

The synthesis of 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide likely involves multi-step strategies informed by related dihydropyridine syntheses .

Key Steps:

  • Ring Formation: Constructing the dihydropyridine core via cyclocondensation of enamine intermediates, as seen in the synthesis of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Iodination: Electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Pd-mediated) introduces iodine at position 4 .

  • Carboxamide Installation: Hydrolysis of a methyl ester precursor (e.g., from) followed by amidation with ammonia or amines .

Example Pathway:

  • Starting Material: Methyl 4-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (analogous to).

  • Ester Hydrolysis: React with aqueous NaOH to yield the carboxylic acid.

  • Amidation: Treat with ammonium chloride in the presence of coupling agents (e.g., EDC/HOBt) to form the carboxamide .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: The carboxamide group enhances water solubility compared to ester analogs .

  • LogP: Estimated at ~1.2 (using fragment-based methods), indicating moderate lipophilicity suitable for membrane permeability .

Stability

  • Photodegradation: The C-I bond may undergo homolytic cleavage under UV light, necessitating light-protected storage.

  • Hydrolytic Stability: The amide bond is resistant to hydrolysis under physiological pH, unlike ester derivatives .

CompoundIC₅₀ (µM) HCT-116IC₅₀ (µM) HepG2
4g (NO₂ analog)3.35 ± 0.463.94 ± 0.80
Harmine (Ref.)2.40 ± 0.122.54 ± 0.82

The iodine atom in 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide may similarly enhance DNA intercalation or enzyme binding via halogen bonding .

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